Cas no 2098077-08-6 (N-Butyl-2-(3-(hydroxymethyl)pyrrolidin-1-yl)-N-methylacetamide)

N-Butyl-2-(3-(hydroxymethyl)pyrrolidin-1-yl)-N-methylacetamide Chemical and Physical Properties
Names and Identifiers
-
- N-butyl-2-(3-(hydroxymethyl)pyrrolidin-1-yl)-N-methylacetamide
- N-butyl-2-[3-(hydroxymethyl)pyrrolidin-1-yl]-N-methylacetamide
- N-Butyl-2-(3-(hydroxymethyl)pyrrolidin-1-yl)-N-methylacetamide
-
- Inchi: 1S/C12H24N2O2/c1-3-4-6-13(2)12(16)9-14-7-5-11(8-14)10-15/h11,15H,3-10H2,1-2H3
- InChI Key: TXCRGBKTKQMDLX-UHFFFAOYSA-N
- SMILES: OCC1CN(CC(N(C)CCCC)=O)CC1
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 16
- Rotatable Bond Count: 6
- Complexity: 221
- XLogP3: 0.7
- Topological Polar Surface Area: 43.8
Experimental Properties
- Color/Form: NA
- Density: 1.0±0.1 g/cm3
- Boiling Point: 333.8±22.0 °C at 760 mmHg
- Flash Point: 136.2±27.9 °C
N-Butyl-2-(3-(hydroxymethyl)pyrrolidin-1-yl)-N-methylacetamide Security Information
- Signal Word:warning
- Hazard Statement: H303 may be harmful by ingestion +h313 may be harmful by skin contact +h333 may be harmful by inhalation
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:Storage at -4 ℃ (6-12weeks), long storage period at -20 ℃ (1-2years), transport at 0 ℃
N-Butyl-2-(3-(hydroxymethyl)pyrrolidin-1-yl)-N-methylacetamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | N301391-1g |
N-Butyl-2-(3-(hydroxymethyl)pyrrolidin-1-yl)-n-methylacetamide |
2098077-08-6 | 1g |
$ 570.00 | 2022-06-03 | ||
Life Chemicals | F1907-2655-5g |
N-butyl-2-(3-(hydroxymethyl)pyrrolidin-1-yl)-N-methylacetamide |
2098077-08-6 | 95%+ | 5g |
$1203.0 | 2023-09-07 | |
Life Chemicals | F1907-2655-0.5g |
N-butyl-2-(3-(hydroxymethyl)pyrrolidin-1-yl)-N-methylacetamide |
2098077-08-6 | 95%+ | 0.5g |
$380.0 | 2023-09-07 | |
Life Chemicals | F1907-2655-1g |
N-butyl-2-(3-(hydroxymethyl)pyrrolidin-1-yl)-N-methylacetamide |
2098077-08-6 | 95%+ | 1g |
$401.0 | 2023-09-07 | |
Life Chemicals | F1907-2655-10g |
N-butyl-2-(3-(hydroxymethyl)pyrrolidin-1-yl)-N-methylacetamide |
2098077-08-6 | 95%+ | 10g |
$1684.0 | 2023-09-07 | |
Life Chemicals | F1907-2655-0.25g |
N-butyl-2-(3-(hydroxymethyl)pyrrolidin-1-yl)-N-methylacetamide |
2098077-08-6 | 95%+ | 0.25g |
$361.0 | 2023-09-07 | |
Life Chemicals | F1907-2655-2.5g |
N-butyl-2-(3-(hydroxymethyl)pyrrolidin-1-yl)-N-methylacetamide |
2098077-08-6 | 95%+ | 2.5g |
$802.0 | 2023-09-07 | |
TRC | N301391-100mg |
N-Butyl-2-(3-(hydroxymethyl)pyrrolidin-1-yl)-n-methylacetamide |
2098077-08-6 | 100mg |
$ 95.00 | 2022-06-03 | ||
TRC | N301391-500mg |
N-Butyl-2-(3-(hydroxymethyl)pyrrolidin-1-yl)-n-methylacetamide |
2098077-08-6 | 500mg |
$ 365.00 | 2022-06-03 |
N-Butyl-2-(3-(hydroxymethyl)pyrrolidin-1-yl)-N-methylacetamide Related Literature
-
P. Schouwink,M. B. Ley,T. R. Jensen,L'. Smrčok,R. Černý Dalton Trans., 2014,43, 7726-7733
-
Kyungsoo Oh,Jian-Yuan Li,Jinhyang Ryu Org. Biomol. Chem., 2010,8, 3015-3024
-
Aaron R. Funk,Efram Goldberg,Eddie L. Chang,Scott A. Trammell,D. Andrew Knight Dalton Trans., 2013,42, 15617-15624
-
Jie Yin,Jie Ma,Yuying Li,Xiaokang Ma,Jiashun Chen,Haihan Zhang,Xin Wu,Fengna Li,Zhiqiang Liu,Tiejun Li Food Funct., 2020,11, 1304-1311
-
Khaoula Boukari,Eric Duverger,Régis Stephan,Marie-Christine Hanf,Philippe Sonnet Phys. Chem. Chem. Phys., 2014,16, 14722-14729
Additional information on N-Butyl-2-(3-(hydroxymethyl)pyrrolidin-1-yl)-N-methylacetamide
Professional Introduction to N-Butyl-2-(3-(hydroxymethyl)pyrrolidin-1-yl)-N-methylacetamide (CAS No. 2098077-08-6)
N-Butyl-2-(3-(hydroxymethyl)pyrrolidin-1-yl)-N-methylacetamide, a compound with the chemical identifier CAS No. 2098077-08-6, represents a significant advancement in the field of pharmaceutical chemistry. This compound has garnered considerable attention due to its unique structural properties and potential applications in medicinal chemistry. The molecular structure, characterized by a butyl group, a pyrrolidin-1-yl moiety, and a hydroxymethyl substituent, contributes to its distinctive chemical behavior and reactivity.
The N-butyl group in the molecular framework of N-Butyl-2-(3-(hydroxymethyl)pyrrolidin-1-yl)-N-methylacetamide plays a crucial role in modulating the compound's pharmacokinetic properties. This substituent enhances lipophilicity, which is essential for efficient absorption and distribution across biological membranes. Such characteristics make the compound a promising candidate for drug delivery systems targeting specific therapeutic pathways.
The presence of the pyrrolidin-1-yl ring in the structure introduces a level of complexity that is often associated with enhanced binding affinity to biological targets. Pyrrolidine derivatives are well-documented for their role in various pharmacological applications, including central nervous system (CNS) drugs and cardiovascular agents. The incorporation of a hydroxymethyl group further diversifies the compound's interactions with biological molecules, potentially enabling multifaceted mechanisms of action.
Recent advancements in computational chemistry have enabled more precise predictions of the pharmacological properties of N-Butyl-2-(3-(hydroxymethyl)pyrrolidin-1-yl)-N-methylacetamide. Molecular docking studies have revealed that this compound exhibits strong binding affinity to certain enzymes and receptors, suggesting its potential as an inhibitor or modulator in therapeutic contexts. These findings align with ongoing research aimed at developing novel treatments for neurological disorders, where precise targeting of biological pathways is critical.
In vitro studies have begun to elucidate the mechanism of action of N-Butyl-2-(3-(hydroxymethyl)pyrrolidin-1-yl)-N-methylacetamide, providing insights into its potential therapeutic applications. Initial results indicate that the compound may interfere with key signaling pathways involved in inflammation and neurodegeneration. These pathways are implicated in a range of diseases, including Alzheimer's disease, Parkinson's disease, and autoimmune conditions. The ability to modulate these pathways could lead to significant therapeutic benefits.
The synthesis of N-Butyl-2-(3-(hydroxymethyl)pyrrolidin-1-yl)-N-methylacetamide presents unique challenges due to its complex structural features. However, advances in synthetic methodologies have made it possible to produce this compound with high purity and yield. The development of efficient synthetic routes is essential for scaling up production and facilitating further research into its applications.
The safety profile of N-Butyl-2-(3-(hydroxymethyl)pyrrolidin-1-yl)-N-methylacetamide is under active investigation. Preliminary toxicology studies have shown that the compound exhibits low toxicity at tested doses, suggesting its potential for safe clinical use. Further studies are necessary to fully characterize its safety profile and identify any potential side effects or interactions with other drugs.
The future prospects for N-Butyl-2-(3-(hydroxymethyl)pyrrolidin-1-yl)-N-methylacetamide are promising. Ongoing research aims to explore its efficacy in various disease models and to optimize its pharmacological properties through structural modifications. Collaborative efforts between academic institutions and pharmaceutical companies are likely to accelerate the development of this compound into a viable therapeutic agent.
The integration of cutting-edge technologies such as artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery processes. These technologies enable rapid screening of large libraries of compounds, including N-butyl derivatives like N-butyl acetamide analogs, to identify potential candidates with desired pharmacological properties. Such innovations are expected to streamline the development pipeline for compounds like N-butyl acetamide derivatives.
The environmental impact of synthesizing and using N-butyl acetamide derivatives is also a consideration in their development. Efforts are being made to adopt greener synthetic methods that minimize waste and reduce energy consumption. Sustainable practices in drug synthesis not only benefit the environment but also enhance cost-effectiveness and scalability.
The regulatory landscape for new pharmaceutical compounds like N-butyl acetamide derivatives is evolving rapidly. Regulatory agencies worldwide are implementing new guidelines to facilitate the approval process for innovative drugs while ensuring patient safety. Compliance with these regulations is essential for bringing new therapies like N-butyl acetamide derivatives to market efficiently.
In conclusion, N-butyl acetamide derivatives represent a significant area of research with substantial potential for therapeutic applications. The unique structural features of compounds like N-butyl acetamide derivatives contribute to their diverse pharmacological properties, making them valuable tools for drug discovery and development. As research continues to uncover new insights into their mechanisms of action and applications, these compounds are poised to play a crucial role in addressing unmet medical needs across various therapeutic areas.
2098077-08-6 (N-Butyl-2-(3-(hydroxymethyl)pyrrolidin-1-yl)-N-methylacetamide) Related Products
- 65752-50-3(2-(4-Chlorophenyl)-5-phenyl-1,3-thiazol-4-ol)
- 298215-79-9(1-(3-Chloro-4-fluorophenyl)-3-(3,5-dichlorophenyl)thiourea)
- 2680681-80-3(4-{benzyl(tert-butoxy)carbonylamino}-3-nitrobenzoic acid)
- 2060021-71-6(4-bromo-1-ethyl-5-{6-oxabicyclo3.1.0hexan-1-yl}-1H-pyrazole)
- 1023479-67-5(2-Nitro-3-((3-(trifluoromethyl)phenyl)amino)cyclohex-2-EN-1-one)
- 1490364-43-6(6-CHLORO-3-ETHYL-4-METHYLPYRIDAZINE)
- 1807053-74-2(4-Iodo-5-methoxy-2-methylpyridine)
- 4753-03-1(Uridine,2'-deoxy-2'-iodo- (7CI,8CI,9CI))
- 2227198-25-4(O1-tert-butyl O2-ethyl (2S,3R)-3-aminopiperidine-1,2-dicarboxylate)
- 1241185-61-4(2,5-dichloro-N-(1-cyano-2-phenylethyl)benzamide)



